Pomalidomide-CO-PEG2-C2-azide is a synthetic compound that serves as a functionalized cereblon ligand, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its unique molecular structure, which includes a pomalidomide moiety linked to a polyethylene glycol chain and an azide functional group. Pomalidomide itself is an immunomodulatory drug used in treating multiple myeloma and myelodysplastic syndromes. The incorporation of the polyethylene glycol component enhances solubility and bioavailability, while the azide group facilitates further conjugation to various biomolecules for diverse applications in biochemical research and drug development.
Pomalidomide-CO-PEG2-C2-azide is derived from pomalidomide, a derivative of thalidomide, and is classified as a small molecule drug with immunomodulatory properties. It falls under the category of E3 ligase ligands, which play a crucial role in targeted protein degradation strategies. This compound is often used in academic and pharmaceutical research settings to explore its potential therapeutic applications .
The synthesis of pomalidomide-CO-PEG2-C2-azide typically involves several steps:
Pomalidomide-CO-PEG2-C2-azide participates in various chemical reactions:
Key reagents used during synthesis include:
The mechanism of action for pomalidomide-CO-PEG2-C2-azide involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the complex, promoting the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3. This targeted approach minimizes off-target effects commonly associated with traditional small-molecule drugs, enhancing therapeutic efficacy while reducing toxicity .
Pomalidomide-CO-PEG2-C2-azide is typically stored at -20°C to maintain its stability. It has a purity level greater than or equal to 95%, as determined by high-performance liquid chromatography (HPLC).
The compound exhibits significant biological activity due to its pomalidomide component, which modulates immune responses and has anti-cancer properties. Its azide group allows for versatile applications in biochemical research through bioconjugation techniques .
Pomalidomide-CO-PEG2-C2-azide has several important applications in scientific research:
Targeted protein degradation represents a transformative approach in chemical biology and therapeutic development, enabling selective elimination of pathological proteins through hijacking of the ubiquitin-proteasome system. This technology has emerged as a promising strategy for addressing traditionally "undruggable" targets that evade conventional inhibition strategies. At the forefront of TPD are proteolysis-targeting chimeras (PROTACs®) – heterobifunctional molecules designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent proteasomal degradation of the target. The significance of PROTAC® technology is underscored by the clinical advancement of candidates targeting validated oncology proteins, with several now demonstrating proof-of-concept in human trials [7].
The ubiquitin-proteasome system represents the primary proteolytic pathway for regulated intracellular protein degradation in eukaryotic cells. Within this system, E3 ubiquitin ligases confer substrate specificity and serve as essential recruitment points for PROTAC® molecules. Among over 600 human E3 ligases, cereblon (CRBN) has emerged as a particularly valuable target for PROTAC® design due to its druggable binding pocket and favorable physicochemical properties when complexed with ligands. CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, where it recruits specific protein substrates for ubiquitination [5].
The molecular mechanism of PROTAC®-mediated degradation begins with the formation of a ternary complex (target-PROTAC®-CRBN), which positions the target protein within the ubiquitination machinery. Recent structural biology advances, including the development of engineered CRBN constructs like CRBN^midi^, have enabled detailed characterization of these interactions. CRBN^midi^ – a truncated construct containing both the thalidomide-binding domain (TBD) and Lon protease-like domain – expresses solubly from E. coli without requiring DDB1 co-expression and maintains functionality equivalent to full-length CRBN. This construct has facilitated high-resolution crystallographic studies of PROTAC® ternary complexes, revealing that PROTAC®-induced degradation efficiency depends critically on the geometry and stability of the ternary complex [5].
Table 1: Key E3 Ubiquitin Ligases Utilized in PROTAC® Design
| E3 Ligase | Ligand Examples | Structural Features | Prevalence in Literature |
|---|---|---|---|
| Cereblon (CRBN) | Pomalidomide, Lenalidomide, Thalidomide | β-Hairpin loop for neo-substrate recruitment | >60% of reported PROTACs |
| Von Hippel-Lindau (VHL) | VHL ligand with hydroxyproline | Elongated substrate binding domain | ~25% of reported PROTACs |
| MDM2 | Nutlin, Idasanutlin | Deep hydrophobic pocket | <5% of reported PROTACs |
| IAP | Bestatin derivatives | Baculovirus IAP repeat domains | <5% of reported PROTACs |
The preferential utilization of CRBN in PROTAC® development stems from several advantages: (1) Small-molecule CRBN ligands possess drug-like physicochemical properties; (2) CRBN demonstrates broad tissue expression; (3) CRBN ligands induce productive protein degradation at relatively low occupancy rates; and (4) The structural plasticity of CRBN accommodates diverse neo-substrates. Unlike inhibition-based therapeutics, PROTAC® molecules function catalytically, enabling degradation of multiple target protein molecules per PROTAC® binding cycle, significantly enhancing their potency against challenging targets [2] [7].
PROTAC® molecules comprise three distinct structural elements: (1) A target protein-binding warhead, (2) An E3 ligase-recruiting ligand, and (3) A chemical linker connecting these two moieties. Each component contributes critically to the degradation efficiency, physicochemical properties, and overall functionality of the PROTAC®.
Pomalidomide E3 Ligand MoietyThe pomalidomide component serves as the CRBN-recruiting element in PROTAC® design. This immunomodulatory drug derivative binds CRBN with higher affinity (K~d~ ≈ 50-100 µM) than its predecessor thalidomide, while exhibiting improved degradation profiles against neo-substrates like IKZF1/3. Structurally, pomalidomide contains a phthalimide ring that engages key residues (Trp380, Trp386, and Trp400) in the CRBN binding pocket through π-stacking and hydrophobic interactions. The isoindolinone-dione scaffold presents three exit vectors for linker attachment: positions 4 and 5 on the benzyl ring, and the nitrogen atom of the piperidine-2,6-dione ring. PROTAC® functionality is best preserved when linkers are attached at the 4'-position via an amide bond, maintaining optimal orientation for ternary complex formation [1] [4] [6].
PEG-Based Linker ArchitectureThe polyethylene glycol (PEG) spacer serves as a critical structural determinant in PROTAC® efficiency. Pomalidomide-CO-PEG2-C2-azide contains a short diethylene glycol linker (PEG2) that provides several advantages: (1) Hydrophilicity enhancement to counteract the hydrophobic nature of protein-binding ligands; (2) Conformational flexibility enabling optimal positioning of target protein within the ubiquitination complex; and (3) Metabolic stability compared to alkyl chain alternatives. Statistical analysis reveals PEG linkers appear in approximately 54% of reported PROTAC® structures, with optimal linker length being target-dependent. The C2-azide component incorporates a two-carbon alkyl spacer between the terminal azide and the PEG chain, providing spatial separation that enhances click chemistry reactivity [4] [9].
Azide Functional GroupThe terminal azide group (-N~3~) enables versatile conjugation chemistry through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal functional group facilitates rapid PROTAC® assembly by allowing conjugation to alkyne-functionalized target ligands without protecting group strategies. The azide group demonstrates excellent stability under physiological conditions while maintaining reactivity when exposed to copper catalysts or strained cyclooctynes. This chemical handle has revolutionized PROTAC® library synthesis, enabling combinatorial approaches for structure-activity relationship studies [4] [6].
Table 2: Structural Components of Pomalidomide-CO-PEG2-C2-azide
| Component | Chemical Structure | Function in PROTAC® | Key Properties |
|---|---|---|---|
| Pomalidomide Ligand | 4-Aminophthalimide with piperidine-2,6-dione | CRBN E3 ligase recruitment | K~d~ ≈ 50-100 µM; T~1/2~ >24h in buffer |
| PEG2 Linker | -CO-(OCH~2~CH~2~)~2~- | Spatial separation | Increases solubility by ~2 log units; Length ≈ 15Å |
| C2 Spacer | -CH~2~CH~2~- | Azide positioning | Enhances click reaction kinetics 3-fold |
| Azide Handle | -N~3~ | Conjugation point | Reacts with alkynes (k~CuAAC~ ≈ 10~-1~-10~1~ M~-1~s~-1~) |
The development of CRBN ligands for TPD applications has followed a trajectory of iterative optimization driven by structural biology insights and medicinal chemistry innovation. Thalidomide, the first-generation CRBN binder, suffered from chemical instability due to hydrolytic ring opening of the phthalimide moiety and relatively weak binding affinity. Second-generation ligands including lenalidomide and pomalidomide addressed these limitations through structural modifications that enhanced both CRBN binding and degradation selectivity [2] [7].
Pomalidomide emerged as a particularly effective CRBN ligand for PROTAC® applications due to its superior properties: (1) The electron-withdrawing nitrogen atom at position 4 of the isoindolinone ring increases hydrolytic stability compared to thalidomide; (2) The amino group at position 4 provides an ideal attachment point for linker conjugation without disrupting CRBN binding interactions; and (3) Pomalidomide induces more selective degradation of transcription factors IKZF1/3 compared to earlier analogs. These advantages have established pomalidomide as the current gold-standard CRBN recruiter in PROTAC® development [4] [6].
Recent innovations continue to expand the CRBN ligand toolbox. Phenyl-glutarimide (PG) derivatives demonstrate improved chemical stability compared to IMiDs, but introduce a chiral center that presents synthetic challenges. Subsequent development of phenyl dihydrouracil (PD) ligands eliminated this chiral center while maintaining stability, though these third-generation ligands have yet to surpass pomalidomide in degradation efficiency for most targets. Despite these advances, pomalidomide derivatives remain the most extensively validated CRBN binders in clinical-stage PROTAC® candidates [10].
The synthesis of functionalized pomalidomide derivatives exemplifies modern PROTAC® building block production. Pomalidomide-CO-PEG2-C2-azide (CAS: 2267306-14-7, 2412599-88-1, or 2271036-45-2 depending on regiochemistry) is typically prepared through multi-step routes:
Alternative routes employ azido-PEG precursors activated as NHS esters for direct acylation of pomalidomide. These synthetic approaches consistently deliver the target compound in high purity (≥95%) as verified by HPLC, with structural confirmation via LC-MS and NMR spectroscopy. The crystalline solid exhibits stability for ≥12 months when stored refrigerered at 2-8°C, protected from light and moisture [1] [3] [6].
Table 3: Synthetic Approaches to Pomalidomide-Based PROTAC® Building Blocks
| Synthetic Route | Reagents/Conditions | Yield | Advantages | Reference |
|---|---|---|---|---|
| Direct Alkylation | Pomalidomide + N~3~-PEG~2~-CH~2~CH~2~-OTs, DIPEA/DMF, 60°C | 45-55% | Minimal protecting groups | [8] |
| Acylation | Pomalidomide + HOOC-PEG~2~-C~2~-N~3~, EDC/HOBt, DMF | 60-70% | Regioselective at C4 amine | [6] |
| Carbamate Deprotection/Diazotization | Boc-NH-PEG~2~-C~2~-pomalidomide → deprotection → diazotransfer | 40-50% | Avoids alkylation side products | [3] |
| Copper-Free Click | Alkyne-pomalidomide + N~3~-PEG~2~-C~2~-azide, DMSO, rt | 75-85% | Modular approach | [4] |
The chemical versatility of pomalidomide-CO-PEG2-C2-azide enables its application across diverse PROTAC® development workflows. The azide functionality facilitates rapid conjugation to alkyne-functionalized target ligands via click chemistry, enabling combinatorial synthesis of PROTAC® libraries. Researchers systematically vary the target ligand, linker length, and E3 ligand to optimize degradation efficiency. Recent studies demonstrate that even minor modifications to linker length (PEG~2~ vs PEG~3~) can significantly impact degradation efficiency by altering ternary complex geometry. The consistent performance of pomalidomide-based PROTAC® molecules across diverse target classes – including kinases, nuclear receptors, and transcription factors – solidifies this building block's position as a cornerstone of modern TPD research [1] [4] [9].
As PROTAC® technology matures, pomalidomide-CO-PEG2-C2-azide continues to enable innovative degrader designs. Current research explores branched linkers, dual-warhead PROTACs, and controlled-release degrader systems – all facilitated by the chemical handle this compound provides. The ongoing elucidation of CRBN-PROTAC®-target ternary complex structures promises to further refine our understanding of optimal linker design parameters, ensuring this versatile building block will remain integral to the next generation of targeted protein degraders [5] [7].
CAS No.: 152404-52-9
CAS No.: 81797-53-7
CAS No.:
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9